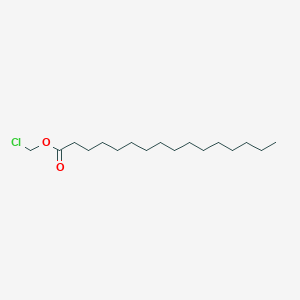

Hexadecanoic acid, chloromethyl ester

Description

Properties

IUPAC Name |

chloromethyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(19)20-16-18/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNLQYLAQYCCHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515215 | |

| Record name | Chloromethyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61413-69-2 | |

| Record name | Chloromethyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Hexadecanoic Acid, Chloromethyl Ester

Direct Esterification Routes Involving Chloromethanol (B13452849) Derivatives

Direct esterification represents a primary pathway to Hexadecanoic Acid, Chloromethyl Ester. These methods involve the reaction of hexadecanoic acid with a source of chloromethanol or a related chloromethylating agent.

While direct acid-catalyzed esterification of hexadecanoic acid with chloromethanol is not extensively documented in scientific literature, the principles of Fischer-Speier esterification provide a theoretical basis for this approach. This would involve reacting hexadecanoic acid with chloromethanol in the presence of a strong acid catalyst.

A more practical, analogous approach involves the use of paraformaldehyde and hydrogen chloride. This combination generates chloromethanol in situ, which can then esterify the carboxylic acid. The reaction of acid chlorides with trioxane (B8601419) or paraformaldehyde, promoted by a Lewis acid like zirconium tetrachloride, presents a viable method for synthesizing chloromethyl esters, showcasing a highly chemoselective process applicable to various acid chlorides. epa.gov

Another relevant method is the esterification of fatty acids using alkyl chloroformates. Long-chain fatty acids can be rapidly converted to their corresponding esters, including chloroethyl esters, by reacting them with the appropriate alkyl chloroformate. nih.gov This reaction is typically catalyzed by pyridine (B92270) and occurs in a solvent like acetonitrile, with yields often exceeding 95%. nih.gov

| Reactants | Catalyst/Reagent | Solvent | Conditions | Yield | Reference |

| Carboxylic Acid, Alkyl Chloroformate | Pyridine | Acetonitrile | Instantaneous | >95% | nih.gov |

| Acid Chloride, Trioxane/Paraformaldehyde | Zirconium Tetrachloride | Not specified | Not specified | Not specified | epa.gov |

One-pot methodologies that combine esterification and chlorination in a single synthetic step offer an efficient route to chloromethyl esters. These strategies are designed to improve process efficiency by avoiding the isolation of intermediate compounds.

A notable one-pot procedure allows for the conversion of carboxylic acids into their corresponding 4-chlorobutyl esters. nih.govchem-soc.si In this method, the carboxylic acid is first converted to its acid chloride in situ using oxalyl chloride. Following this, the ring-opening of tetrahydrofuran (B95107) (THF) by the acid chloride, catalyzed by iodine monochloride, yields the 4-chlorobutyl ester. chem-soc.si While this produces a chlorobutyl ester rather than a chloromethyl ester, the one-pot strategy of forming an acyl chloride intermediate followed by a chlorination step is a relevant concept.

| Starting Material | Reagents | Key Features | Reference |

| Carboxylic Acid | 1. Oxalyl chloride, DMF (cat.) 2. Tetrahydrofuran, ICl (cat.) | One-pot conversion to 4-chlorobutyl ester without isolation of the intermediate acid chloride. | nih.govchem-soc.si |

Halogenation and Functionalization of Hexadecanoic Acid Methyl Ester Analogs

An alternative synthetic strategy involves the modification of a pre-existing ester of hexadecanoic acid, most commonly the methyl ester, also known as methyl palmitate.

A frequently cited method for the preparation of chloromethyl hexadecanoate (B85987) involves the introduction of a chlorine atom onto methyl palmitate. This is achieved through a substitution reaction where methyl palmitate, derived from palm oil, is reacted with hydrogen chloride. This approach leverages the availability of methyl palmitate as a common bio-based chemical. However, detailed experimental conditions and yields for this specific transformation are not extensively reported in readily available literature.

The general principle of this reaction would be analogous to the acid-catalyzed cleavage of ethers, where the ester's methoxy (B1213986) group is targeted.

The selective chlorination of the methyl group in methyl palmitate presents a significant challenge due to the presence of numerous methylene (B1212753) (CH₂) groups along the fatty acid chain. The study of regioselectivity in such reactions is crucial for developing efficient synthetic methods.

Free-radical chlorination is a well-known method for halogenating alkanes and proceeds via a chain mechanism initiated by UV light. libretexts.org The selectivity of this reaction is dependent on the stability of the resulting radical. For alkanes, the reactivity of C-H bonds follows the order: tertiary > secondary > primary. libretexts.org In the case of methyl palmitate, all but three hydrogens are on secondary carbons. The hydrogens of the terminal methyl group and the ester methyl group are primary. The slightly lower bond dissociation energy of secondary C-H bonds compared to primary C-H bonds would statistically favor chlorination along the alkyl chain over the terminal methyl group. masterorganicchemistry.com

However, achieving high regioselectivity for the ester's methyl group under standard free-radical conditions is difficult due to the similar reactivity of the numerous C-H bonds. Advanced methods for directed chlorination, such as the use of sulfamate (B1201201) esters to guide chlorination to specific positions via 1,6-hydrogen-atom transfer, have been developed for other aliphatic compounds. nih.govnih.gov These methods demonstrate the potential for achieving regioselectivity through the use of directing groups, though their application to fatty acid esters like methyl palmitate is not yet reported.

| Reaction Type | Key Principles | Selectivity for Methyl Palmitate | Reference |

| Free-Radical Chlorination | Reactivity order: 3° > 2° > 1° C-H. | Low selectivity for the ester's methyl group is expected due to the abundance of more reactive secondary C-H bonds. | libretexts.orgmasterorganicchemistry.com |

| Directed Chlorination | Use of directing groups (e.g., sulfamate esters) to achieve position-selective chlorination. | A potential but currently unexplored strategy for regioselective chlorination of fatty acid esters. | nih.govnih.gov |

Advanced Synthetic Protocols for Chloromethyl Esters

Modern synthetic chemistry offers advanced protocols for the preparation of chloromethyl esters that can provide higher yields and improved safety profiles.

One such advanced method is the use of phase-transfer catalysis (PTC). phasetransfercatalysis.comcrdeepjournal.org This technique is particularly useful for reactions involving reactants that are soluble in different, immiscible phases. For the synthesis of chloromethyl esters, a phase-transfer catalyst can facilitate the reaction between a carboxylate salt in an aqueous phase and a chloromethylating agent in an organic phase. crdeepjournal.orgwikipedia.org For example, the synthesis of chloromethyl benzoate (B1203000) has been described using phase-transfer catalysis with chloromethyl chlorosulfate (B8482658) as the chloromethylating agent. phasetransfercatalysis.com This reagent is noted for avoiding the generation of the highly carcinogenic bis(chloromethyl) ether. phasetransfercatalysis.com This PTC approach could be adapted for the synthesis of this compound.

| Reagent | Catalyst System | Key Advantage | Reference |

| Chloromethyl Chlorosulfate | Phase-Transfer Catalyst (e.g., quaternary ammonium (B1175870) salt) | Avoids the formation of bis(chloromethyl) ether. | phasetransfercatalysis.com |

| Acyl Chlorides, Acetals | Zinc(II) salts (e.g., ZnCl₂) | Rapid and efficient synthesis of chloroalkyl ethers. | researchgate.net |

Another advanced protocol involves the use of zinc(II) salts to catalyze the reaction between acetals and acid halides, yielding haloalkyl ethers in near-quantitative amounts. researchgate.net This method is rapid, scalable, and minimizes exposure to carcinogenic haloalkyl ethers as they can be used directly in subsequent reactions without isolation. researchgate.net

Phase Transfer Catalysis (PTC) in Esterification

Phase Transfer Catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. crdeepjournal.orgyoutube.com In the context of esterifying palmitic acid to its chloromethyl ester, PTC facilitates the transfer of the carboxylate anion from an aqueous or solid phase into an organic phase where it can react with a chloromethylating agent. crdeepjournal.org

The fundamental mechanism involves a catalyst, usually a quaternary ammonium or phosphonium (B103445) salt ("quat"), which pairs with the palmitate anion. crdeepjournal.orgyoutube.com This ion pair is soluble in the organic solvent, allowing it to react with the alkylating agent. The catalyst is then regenerated and returns to the aqueous/solid phase to transport another anion, thus continuing the catalytic cycle. youtube.com This method offers several advantages, including the use of milder reaction conditions, reduced reaction times, and potentially higher yields compared to traditional methods. crdeepjournal.org

For the synthesis of chloromethyl esters, a typical PTC system would involve reacting the sodium or potassium salt of hexadecanoic acid with a suitable chloromethylating agent in a biphasic system of water and an organic solvent like toluene (B28343) or dichloromethane (B109758). oakwoodchemical.comgoogle.com The choice of catalyst is crucial for reaction efficiency.

Table 1: Common Phase Transfer Catalysts and Their Characteristics

| Catalyst Type | Example(s) | Key Features |

|---|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (BTEAC) | Widely available and effective for many SN2 reactions. phasetransfer.comsciencemadness.org Choice of alkyl groups affects solubility and efficiency. sciencemadness.org |

| Quaternary Phosphonium Salts | Tetrabutylphosphonium bromide | Often show higher thermal stability than their ammonium counterparts. crdeepjournal.org |

The efficiency of PTC can be influenced by several factors, including the structure of the catalyst, the choice of solvents, temperature, and the concentration of reactants. google.comnih.gov

Utilization of Chloromethyl Chlorosulfate and Related Reagents

Chloromethyl chlorosulfate has emerged as an excellent and highly reactive electrophilic reagent for the synthesis of chloromethyl esters. oakwoodchemical.comtandfonline.comresearchgate.net This reagent allows for esterification under mild conditions, often resulting in short reaction times and high yields. google.com A significant advantage of using chloromethyl chlorosulfate is that it avoids the formation of the potent carcinogen bis(chloromethyl) ether, a potential byproduct in other chloromethylation methods. oakwoodchemical.comphasetransfercatalysis.com

The reaction typically involves the alkylation of the carboxylic acid with chloromethyl chlorosulfate. oakwoodchemical.com This process can also be conducted under phase-transfer conditions, where the carboxylic acid is dissolved in a mixture of dichloromethane and water with a PTC catalyst. oakwoodchemical.com Studies have shown this method to be effective for a range of carboxylic acids, including N-Boc-protected amino acids, with yields often exceeding 90%. oakwoodchemical.com

The synthesis of the reagent itself, chloromethyl chlorosulfate, can be achieved by reacting methylene chloride with sulfur trioxide, often with a catalyst like trimethyl borate (B1201080) to increase the reaction rate. google.comrsc.org The reaction produces both chloromethyl chlorosulfate and methylene bis(chlorosulfate), which can be separated by fractional distillation. google.com

Table 2: Synthesis of Chloromethyl Esters using Chloromethyl Chlorosulfate

| Carboxylic Acid | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| General Carboxylic Acid | Alkylation with chloromethyl chlorosulfate | >90% | oakwoodchemical.com |

| N-Boc-protected L-Amino acids | Dichloromethane/water, PTC | Good | oakwoodchemical.com |

Solvent-Free and Environmentally Conscious Methodologies

In line with the principles of green chemistry, efforts have been made to develop more environmentally friendly synthetic routes. Solvent-free synthesis is a key aspect of this approach, as it reduces waste, cost, and hazards associated with organic solvents. rsc.orgresearchgate.net

For esterification reactions similar to the synthesis of chloromethyl palmitate, several green methodologies have been explored:

Deep Eutectic Solvents (DES): Acidic deep eutectic solvents can act as both the solvent and the catalyst for esterification reactions. csic.es For example, a DES composed of choline (B1196258) chloride and p-toluenesulfonic acid has been used to synthesize wax esters from oleic acid in high yields (>96%) under mild, solvent-free conditions. csic.es This recyclable catalytic system could be adapted for the production of chloromethyl palmitate.

Catalyst-Free and Solvent-Free Conditions: Some esterifications can be carried out by simply heating the reactants together, sometimes with a drying agent like a molecular sieve to remove the water produced and drive the reaction to completion. researchgate.net

Surfactant-Type Catalysts: Catalysts like 4-dodecylbenzenesulfonic acid have been used for the solvent-free esterification of phytosterols (B1254722) at mild temperatures (60 °C). rsc.org The catalyst forms a micro-emulsion that facilitates the separation of water, pushing the reaction equilibrium towards the ester product. rsc.org

These methods demonstrate a move towards processes that are not only efficient but also have a reduced environmental footprint, a crucial consideration for large-scale chemical production. rsc.orgmdpi.com

Optimization and Scale-Up Considerations in Laboratory Synthesis

Moving from a successful reaction to a reliable laboratory-scale synthesis requires careful optimization of reaction parameters and rigorous control over product purity.

Yield Enhancement and Reaction Efficiency Studies

Optimizing the synthesis of this compound involves systematically studying the effect of various reaction parameters to maximize yield and efficiency. Key variables include temperature, reaction time, catalyst type and loading, and the molar ratio of reactants. mdpi.com

Statistical methods like Response Surface Methodology (RSM) can be employed to efficiently explore the interaction between these variables and identify the optimal reaction conditions. mdpi.com For instance, in the synthesis of a related compound, chloromethyl ethylene (B1197577) carbonate, RSM was used to find that a temperature of 353 K, a catalyst loading of 12% (w/w), and a reaction time of 12 hours produced the highest yield (68%). mdpi.com

Table 3: Factors Influencing Reaction Yield and Efficiency

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Temperature | Reaction rate generally increases with temperature, but side reactions or decomposition can occur at higher temperatures. mdpi.comgoogle.com | Identify the optimal temperature that balances reaction rate and selectivity. mdpi.com |

| Catalyst | The choice and concentration of the catalyst (e.g., PTC, Lewis acid) directly impact reaction speed and yield. organic-chemistry.orggoogle.com | Screen various catalysts and optimize loading to achieve high conversion with minimal catalyst usage. organic-chemistry.org |

| Reactant Ratio | Using a slight excess of one reactant can drive the reaction to completion but may complicate purification. google.com | Adjust the molar ratio of hexadecanoic acid to the chloromethylating agent to find the ideal balance for high conversion. |

| Reaction Time | Sufficient time is needed for the reaction to reach completion, but prolonged times can lead to byproduct formation. google.com | Monitor the reaction progress over time (e.g., using TLC or GC) to determine the optimal endpoint. google.com |

For example, in the synthesis of chloromethyl pivalate (B1233124), using thionyl chloride as a co-catalyst with ZnCl₂ in a solvent-free system resulted in a high yield (93.5%) and high purity (99.7%). google.com Such findings provide valuable insights for optimizing the synthesis of chloromethyl palmitate.

Purity Assessment and Impurity Control in Synthetic Batches

Ensuring the purity of the final product is critical. registech.com Impurities can arise from starting materials, side reactions, or degradation of the product during synthesis or workup. registech.comsrce.hr A comprehensive impurity control strategy involves several steps.

First, the purity of the starting materials, such as technical-grade palmitic acid, must be assessed, as it can contain other fatty acids like stearic and myristic acid. cir-safety.org These can lead to the formation of the corresponding chloromethyl esters as impurities.

Second, process-related impurities generated during the reaction must be identified and controlled. srce.hr For example, if chloromethyl chlorosulfate is used, an excess of the reagent or its own precursors could remain in the final product. researchgate.netgoogle.com In the synthesis of other chloroalkyl esters, impurities like bis(1-chloroethyl) carbonate have been identified as arising from the reagents used. srce.hr

Third, the workup and purification procedures must be designed to effectively remove both unreacted starting materials and newly formed impurities. Washing the crude product with water can remove catalysts and water-soluble byproducts. google.com Distillation or chromatography are common final purification steps. However, care must be taken, as thermal stress during distillation can cause product decomposition if residual catalysts are not removed. google.com

Analytical techniques for purity assessment include:

Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for separating and quantifying the main product and any impurities. srce.hr

Spectroscopy: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to identify the structure of the desired product and any unknown impurities. srce.hr

A typical purity for a commercially available sample of chloromethyl palmitate is around 98%. sigmaaldrich.com

Chemical Reactivity and Mechanistic Investigations of Hexadecanoic Acid, Chloromethyl Ester

Nucleophilic Substitution Pathways at the Chloromethyl Moiety

The reaction of Hexadecanoic acid, chloromethyl ester with nucleophiles proceeds via nucleophilic substitution, where the nucleophile replaces the chlorine atom. These reactions can follow different mechanistic pathways, primarily the Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) mechanisms. libretexts.orgyoutube.com

Sₙ1 and Sₙ2 Mechanistic Elucidation Studies

The structure of the alkyl halide is a primary determinant of the operative mechanism. This compound is a primary alkyl halide. Primary substrates are known to strongly favor the Sₙ2 mechanism due to the low steric hindrance around the electrophilic carbon and the instability of the corresponding primary carbocation that would need to form in an Sₙ1 pathway. youtube.com

The Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the carbon-chlorine bond breaks. libretexts.org The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile, exhibiting second-order kinetics. libretexts.org

Rate Law for Sₙ2: Rate = k[R-Cl][Nu⁻]

In contrast, an Sₙ1 mechanism is a two-step process involving the initial, slow formation of a carbocation intermediate, followed by a rapid attack by the nucleophile. nih.gov The rate is dependent only on the concentration of the alkyl halide (first-order kinetics). Given the high energy of a primary carbocation (R-CH₂⁺), the Sₙ1 pathway is highly unfavorable for this compound.

Rate Law for Sₙ1: Rate = k[R-Cl]

Kinetic studies on analogous primary alkyl halides confirm that the Sₙ2 pathway is dominant. For instance, the reaction of chloromethane (B1201357) with hydroxide (B78521) ion follows second-order kinetics, consistent with an Sₙ2 mechanism. libretexts.org While specific kinetic data for this compound is not extensively documented in publicly available literature, its structural similarity to other primary halides allows for a confident prediction of its preference for the Sₙ2 pathway.

Stereochemical Outcomes in Substitution Reactions

A hallmark of the Sₙ2 mechanism is the inversion of stereochemistry at the reaction center. This occurs because the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (a "backside attack"). youtube.com If the carbon atom were a stereocenter, this would result in a product with the opposite configuration (e.g., R to S). However, in this compound, the target carbon is not chiral as it is bonded to two hydrogen atoms. Therefore, while the reaction proceeds with the stereospecificity characteristic of an Sₙ2 reaction, it does not produce a stereoisomeric product.

Influence of Nucleophile Basicity and Steric Hindrance

The rate and success of the Sₙ2 reaction on this compound are significantly influenced by the properties of the attacking nucleophile.

Nucleophilicity and Basicity: Strong nucleophiles are required for an efficient Sₙ2 reaction. wikipedia.org Nucleophilicity generally increases with basicity when comparing atoms across the same row of the periodic table. However, steric hindrance can play a more critical role.

Steric Hindrance: The Sₙ2 transition state involves five groups around the central carbon. As such, the reaction is highly sensitive to steric bulk on both the substrate and the nucleophile. nih.gov While the substrate itself is sterically unhindered (primary halide), using a bulky nucleophile (e.g., potassium tert-butoxide) would significantly slow down or prevent the Sₙ2 reaction, potentially favoring elimination (E2) pathways instead.

| Nucleophile | Typical Strength | Expected Sₙ2 Reactivity with Primary Halide |

|---|---|---|

| I⁻, HS⁻, RS⁻ | Strong | High |

| Br⁻, OH⁻, RO⁻, CN⁻ | Moderate | Good |

| F⁻, H₂O, ROH | Weak | Slow to Very Slow |

| (CH₃)₃CO⁻ (tert-butoxide) | Strong Base, Bulky Nucleophile | Very Slow (Elimination likely) |

Reactions with Carbon-Based Nucleophiles

The ability of this compound to act as an alkylating agent is particularly useful for forming new carbon-carbon bonds, a fundamental process in organic synthesis.

Alkylation Reactions for Carbon-Carbon Bond Formation

This compound is an effective electrophile for the alkylation of carbon nucleophiles (carbanions), such as those derived from active methylene (B1212753) compounds. A classic example is the malonic ester synthesis, which can be adapted to use this substrate. masterorganicchemistry.comlibretexts.org

In this type of reaction, an active methylene compound, like diethyl malonate, is first deprotonated with a suitable base (e.g., sodium ethoxide) to form a resonance-stabilized enolate. organic-chemistry.org This enolate then acts as a potent carbon nucleophile, attacking the chloromethyl group of this compound in a standard Sₙ2 reaction to displace the chloride and form a new C-C bond. masterorganicchemistry.comyoutube.com

The resulting product can be further manipulated, for example, through hydrolysis and decarboxylation to yield a long-chain carboxylic acid. openochem.org

| Carbon Nucleophile Precursor | Base | Solvent | Expected Product Type |

|---|---|---|---|

| Diethyl malonate | Sodium ethoxide (NaOEt) | Ethanol (EtOH) | Substituted malonic ester |

| Ethyl acetoacetate | Sodium ethoxide (NaOEt) | Ethanol (EtOH) | Substituted β-keto ester |

| Acetylacetone | Potassium carbonate (K₂CO₃) | Acetone (B3395972) | Substituted β-diketone |

Knoevenagel and Related Condensations

The Knoevenagel condensation is a nucleophilic addition reaction between a carbonyl compound (an aldehyde or a ketone) and an active methylene compound, typically catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The reaction results in the formation of a new carbon-carbon double bond. rsc.org

This compound is not a suitable substrate for direct participation in a Knoevenagel condensation. The key reasons are:

It lacks the required carbonyl (aldehyde or ketone) functional group to act as the electrophile.

It is not an active methylene compound that can be deprotonated to form the requisite nucleophile.

While the compound itself does not undergo this reaction, it could theoretically be used to first alkylate an active methylene compound as described in section 3.2.1. The resulting product, if it still contains an active methylene group, could then potentially participate in a subsequent Knoevenagel condensation. However, this is a multi-step synthetic sequence, not a direct reaction of this compound in a Knoevenagel condensation.

Reactions with Heteroatom Nucleophiles (Oxygen, Nitrogen, Sulfur)

As a primary alkyl halide, the chloromethyl group of this compound is susceptible to nucleophilic attack, primarily through an S(_N)2 mechanism. This pathway is favored due to the accessibility of the primary carbon to the nucleophile and the relatively good leaving group ability of the chloride ion.

The reaction of this compound with oxygen nucleophiles, such as alkoxides, leads to the formation of ethers. This reaction is a variation of the well-established Williamson ether synthesis. An alkoxide ion (RO⁻), typically generated by deprotonating an alcohol with a strong base like sodium hydride, acts as the nucleophile and displaces the chloride ion from the chloromethyl group.

This reaction can be used to synthesize a variety of palmitoyloxymethyl ethers. The general scheme for this reaction is as follows:

R'OH + Base → R'O⁻ (Formation of alkoxide)

C₁₅H₃₁COOCH₂Cl + R'O⁻ → C₁₅H₃₁COOCH₂OR' + Cl⁻ (Nucleophilic substitution)

The choice of the alcohol (R'OH) determines the nature of the resulting ether. For instance, reaction with sodium methoxide (B1231860) would yield the methoxymethyl ester of hexadecanoic acid.

| Nucleophile (Alkoxide) | Product (Ether Derivative) | Reaction Conditions (Typical) |

| Sodium Methoxide (CH₃ONa) | Hexadecanoic acid, methoxymethyl ester | Anhydrous methanol (B129727), reflux |

| Sodium Ethoxide (C₂H₅ONa) | Hexadecanoic acid, ethoxymethyl ester | Anhydrous ethanol, reflux |

| Sodium Phenoxide (C₆H₅ONa) | Hexadecanoic acid, phenoxymethyl (B101242) ester | Aprotic solvent (e.g., THF), reflux |

This table is illustrative and based on the general principles of the Williamson ether synthesis as applied to chloromethyl esters.

Nitrogen nucleophiles, such as ammonia (B1221849), primary amines, and secondary amines, readily react with this compound to form the corresponding primary, secondary, and tertiary amines, respectively. This is a standard S(_N)2 alkylation of amines. However, a common issue with the direct alkylation of ammonia and primary amines is over-alkylation, leading to a mixture of products.

To achieve more controlled synthesis of primary amines, methods like the Gabriel synthesis or the use of azide (B81097) nucleophiles followed by reduction are often preferred for alkyl halides in general. In the context of this compound, these reactions would lead to the formation of N-(palmitoyloxymethyl)amines.

The reaction with ammonia can be represented as:

C₁₅H₃₁COOCH₂Cl + 2 NH₃ → C₁₅H₃₁COOCH₂NH₂ + NH₄Cl

Similarly, amides can be synthesized through the reaction of this compound with the conjugate base of an amide. Furthermore, this reactive chloromethyl group can be utilized in the synthesis of various nitrogen-containing heterocycles by reacting with appropriate difunctional nitrogen nucleophiles.

| Nitrogen Nucleophile | Product Class | Potential Product Example |

| Ammonia (NH₃) | Primary Amine | Hexadecanoic acid, aminomethyl ester |

| Ethylamine (CH₃CH₂NH₂) | Secondary Amine | Hexadecanoic acid, (ethylamino)methyl ester |

| Diethylamine ((CH₃CH₂)₂NH) | Tertiary Amine | Hexadecanoic acid, (diethylamino)methyl ester |

| Phthalimide anion | Primary Amine (via Gabriel synthesis) | N-(Palmitoyloxymethyl)phthalimide |

This table illustrates the expected products from the reaction of this compound with various nitrogen nucleophiles based on general principles of amine alkylation.

Sulfur nucleophiles, such as thiolates (RS⁻), are excellent nucleophiles and react efficiently with primary alkyl halides like this compound to form thioethers (sulfides). The thiolate anion is typically prepared by treating a thiol with a strong base.

The general reaction is:

R'SH + Base → R'S⁻ (Formation of thiolate)

C₁₅H₃₁COOCH₂Cl + R'S⁻ → C₁₅H₃₁COOCH₂SR' + Cl⁻ (Nucleophilic substitution)

This reaction provides a straightforward route to a variety of S-(palmitoyloxymethyl) thioethers. The choice of thiol determines the specific thioether produced. Additionally, other sulfur-containing compounds can be generated. For example, reaction with sodium hydrosulfide (B80085) (NaSH) would lead to the formation of the corresponding thiol, although this product might be prone to further reactions.

| Sulfur Nucleophile | Product Class | Potential Product Example |

| Sodium ethanethiolate (CH₃CH₂SNa) | Thioether | Hexadecanoic acid, (ethylthio)methyl ester |

| Sodium thiophenoxide (C₆H₅SNa) | Thioether | Hexadecanoic acid, (phenylthio)methyl ester |

| Sodium hydrosulfide (NaSH) | Thiol | Hexadecanoic acid, mercaptomethyl ester |

This table presents the expected thioether and thiol products from the reaction of this compound with sulfur nucleophiles, based on established reactivity patterns.

Elimination Reactions

In addition to substitution reactions, this compound can undergo elimination reactions (dehydrochlorination) in the presence of a strong base. This reaction involves the removal of a proton from the carbon adjacent to the chloromethyl group (the α-carbon of the palmitoyl (B13399708) chain) and the simultaneous or sequential departure of the chloride ion, leading to the formation of a carbon-carbon double bond.

The dehydrochlorination of this compound would result in the formation of an unsaturated ester. The reaction is typically carried out using a strong base, such as potassium hydroxide or an alkoxide, in an alcoholic solvent.

C₁₄H₂₉CH₂COOCH₂Cl + Base → C₁₄H₂₉CH=CHCOOCH₃ + Base·HCl (Illustrative, assuming subsequent transesterification in alcoholic solvent)

The exact product structure would depend on the reaction conditions and the regioselectivity of the elimination.

For this compound, the elimination reaction involves the removal of a proton from the C2 position of the hexadecanoyl chain. Since there is only one type of β-hydrogen in this molecule relative to the leaving group on the chloromethyl carbon, the issue of regioselectivity in terms of forming different constitutional isomers of the double bond within the fatty acid chain does not arise from the elimination of the chloromethyl group itself.

However, the competition between substitution (S(_N)2) and elimination (E2) is a key consideration. The outcome is influenced by several factors, including the strength and steric bulk of the base, the reaction temperature, and the solvent.

Strong, non-hindered bases (e.g., sodium ethoxide) can lead to a mixture of substitution and elimination products.

Strong, sterically hindered bases (e.g., potassium tert-butoxide) generally favor elimination over substitution. This is because the bulky base has difficulty accessing the electrophilic carbon for an S(_N)2 reaction but can more easily abstract a proton from the periphery of the molecule.

| Base | Expected Major Pathway | Rationale |

| Sodium Ethoxide (NaOEt) | Mixture of S(_N)2 and E2 | Strong, but not sterically hindered, allowing for both substitution and elimination. |

| Potassium tert-Butoxide (KOtBu) | E2 | Strong and sterically hindered, favoring proton abstraction for elimination over nucleophilic attack. |

This table outlines the expected major reaction pathways for this compound with different types of strong bases.

Halogen Exchange Reactions for Enhanced Reactivity

The chloromethyl group of this compound serves as a reactive site for nucleophilic substitution. To further enhance its reactivity, particularly for applications requiring a more labile leaving group, halogen exchange reactions are employed. These reactions replace the chlorine atom with a heavier halogen, such as bromine or iodine. This increased reactivity is a direct consequence of the weaker carbon-halogen bond strength and the better leaving group ability of heavier halogens in nucleophilic substitution reactions.

The Finkelstein reaction is a classic and highly effective method for the synthesis of alkyl iodides from alkyl chlorides or bromides. wikipedia.orgbyjus.comlscollege.ac.in This reaction is an equilibrium process that is typically driven to completion by taking advantage of the differential solubility of the halide salts in a suitable solvent, most commonly acetone. wikipedia.orgyoutube.comvedantu.com

In the context of this compound, the Finkelstein reaction would involve treating the compound with a solution of sodium iodide (NaI) in acetone. The underlying principle of this transformation is a bimolecular nucleophilic substitution (SN2) mechanism. byjus.comchemicalnote.com The iodide ion (I⁻), a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group from the backside, leading to a transition state where both the incoming iodide and the outgoing chloride are partially bonded to the carbon atom. chemicalnote.com

The reaction is driven forward by the precipitation of sodium chloride (NaCl) from the acetone solution. wikipedia.orgyoutube.com While sodium iodide is soluble in acetone, sodium chloride is not, and its removal from the reaction mixture shifts the equilibrium in favor of the formation of hexadecanoic acid, iodomethyl ester, in accordance with Le Châtelier's principle. lscollege.ac.inyoutube.com The reaction works particularly well for primary halides and is further facilitated by the presence of the adjacent carbonyl group (α-carbonyl halide), which can stabilize the transition state. byjus.comlscollege.ac.in

The general reaction scheme is as follows:

This compound (in acetone) + Sodium Iodide (in acetone) → Hexadecanoic acid, iodomethyl ester (in acetone) + Sodium Chloride (precipitate)

Typical Reaction Conditions for Finkelstein Reaction

| Parameter | Condition |

|---|---|

| Substrate | This compound |

| Reagent | Sodium Iodide (NaI) |

| Solvent | Acetone (dry) youtube.com |

| Temperature | Typically refluxing acetone |

| Mechanism | SN2 byjus.com |

| Driving Force | Precipitation of NaCl wikipedia.org |

The reactivity of the halomethyl ester of hexadecanoic acid in SN2 reactions is directly related to the nature of the halogen atom. The strength of the carbon-halogen bond decreases down the group, and the ability of the halide ion to act as a good leaving group increases. Consequently, the iodomethyl ester is significantly more reactive than the chloromethyl ester.

The general order of reactivity for alkyl halides in SN2 reactions is:

R-I > R-Br > R-Cl > R-F pharmaguideline.com

This trend is attributed to two main factors:

Bond Strength: The C-I bond is the longest and weakest among the carbon-halogen bonds, requiring less energy to break during the substitution reaction.

Leaving Group Ability: The iodide ion (I⁻) is the best leaving group among the halides because it is the weakest base and can best stabilize the negative charge.

The presence of the adjacent ester carbonyl group enhances the reactivity of these α-halo esters compared to simple alkyl halides. lscollege.ac.in

Relative Reactivity of Halomethyl Palmitate Esters in SN2 Reactions

| Compound | Halogen | C-X Bond Energy (kJ/mol) | Leaving Group Ability (pKa of H-X) | Relative SN2 Reactivity |

|---|---|---|---|---|

| Hexadecanoic acid, iodomethyl ester | I | ~228 | -10 | Highest |

| Hexadecanoic acid, bromomethyl ester | Br | ~285 | -9 | Intermediate |

Note: The C-X bond energies are approximate values for methyl halides and serve as a general trend.

This enhanced reactivity of the iodomethyl analog makes it a more versatile intermediate for further chemical modifications where the displacement of the leaving group is the rate-determining step.

Advanced Analytical Methodologies for Research and Characterization

High-Resolution Mass Spectrometry (HRMS) for Reaction Intermediate Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the identification of transient and low-concentration intermediates in chemical reactions. rsc.org Its high sensitivity and mass accuracy allow for the determination of the elemental composition of unknown species, providing critical insights into reaction mechanisms. rsc.orgnih.gov

In the context of reactions involving hexadecanoic acid, chloromethyl ester, such as its synthesis from palmitic acid and a chloromethylating agent or its subsequent use in esterification reactions, HRMS can be employed to detect and characterize key intermediates. For instance, in a reaction catalyzed by a metal complex, HRMS can identify organometallic intermediates where the chloromethyl palmitate is coordinated to the metal center. nih.gov The precise mass measurements provided by HRMS help to distinguish between proposed intermediates and other species present in the reaction mixture. rsc.org

Table 1: Hypothetical HRMS Data for a Proposed Reaction Intermediate

| Proposed Intermediate | Formula | Calculated m/z | Observed m/z | Mass Accuracy (ppm) |

| [M + Na]+ Adduct of this compound | C17H33ClNaO2 | 327.2010 | 327.2005 | -1.53 |

| Protonated acyloxymethyl cation | C17H34O2 | 270.2559 | 270.2555 | -1.48 |

This table is illustrative and demonstrates the type of data obtained from HRMS analysis.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Multidimensional NMR spectroscopy offers powerful techniques for the detailed structural analysis of molecules like this compound. researchgate.net

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for identifying through-bond correlations. researchgate.netnih.gov While this compound itself does not typically undergo complex rearrangements under standard conditions, these techniques are invaluable for confirming its structure and for characterizing products or byproducts in reactions where it is a reactant. For example, in a complex reaction mixture, HMBC can show correlations between the carbonyl carbon of the palmitoyl (B13399708) group and the protons of the chloromethyl group, confirming the ester linkage.

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, CDCl₃) | ¹³C Chemical Shift (ppm, CDCl₃) |

| CH₃ (terminal) | ~0.88 (t) | ~14.1 |

| (CH₂)₁₂ | ~1.25 (m) | ~22.7-31.9 |

| CH₂-CH₂-COO | ~1.63 (quint) | ~24.7 |

| CH₂-COO | ~2.35 (t) | ~34.1 |

| C=O | - | ~172.8 |

| O-CH₂-Cl | ~5.75 (s) | ~66.5 |

Note: These are approximate chemical shift values and can vary slightly based on solvent and concentration.

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to study molecular processes that occur on the NMR timescale, such as conformational changes or reaction kinetics. researchgate.net For a relatively flexible molecule like this compound, DNMR could potentially be used to study the rotational dynamics around the ester bond or the conformational flexibility of the long alkyl chain. By analyzing changes in the NMR spectrum at different temperatures, it is possible to determine the energy barriers for these processes. researchgate.net While specific DNMR studies on this compound are not widely reported, the methodology is applicable for investigating its dynamic behavior in solution. researchgate.net

Vibrational Spectroscopy for Reaction Monitoring and Functional Group Analysis (e.g., In-situ FTIR)

Vibrational spectroscopy, particularly in-situ Fourier Transform Infrared (FTIR) spectroscopy, provides real-time information about the changes in functional groups during a chemical reaction. nih.gov For the synthesis of this compound, one could monitor the disappearance of the O-H stretch of the carboxylic acid starting material and the appearance of the characteristic C=O stretch of the ester product. The position of the ester carbonyl peak can also provide information about the electronic environment of the molecule.

Table 3: Key Infrared Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Ester Carbonyl | C=O | ~1740 |

| Alkyl Chain | C-H | ~2850-2960 |

| Chloromethyl Group | C-Cl | ~650-850 |

This real-time monitoring allows for the optimization of reaction conditions, such as temperature and reaction time, to maximize product yield and minimize byproduct formation.

Hyphenated Chromatographic Techniques for Complex Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. thepharmajournal.com this compound is frequently used as a derivatizing agent to convert non-volatile compounds, such as fatty acids, into more volatile esters suitable for GC-MS analysis. nih.govresearchgate.net

In reactions where this compound is either a product or a reactant, GC-MS is invaluable for product profiling. phytojournal.comresearchgate.netnih.gov The gas chromatograph separates the components of the reaction mixture based on their boiling points and interactions with the stationary phase. thepharmajournal.com Each separated component then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries. jmchemsci.comrsc.org This technique can be used to quantify the yield of this compound, and to identify and quantify any byproducts or unreacted starting materials. thepharmajournal.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the analysis of non-volatile and thermally labile compounds like fatty acid esters. While direct analysis of "this compound" is feasible, derivatization is a common strategy employed to enhance ionization efficiency and improve chromatographic separation, particularly when dealing with complex matrices.

Derivatization Strategies for Enhanced Detection:

The inherent low ionization efficiency of fatty acids and their simple esters in common electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources often necessitates chemical modification. researchgate.net Derivatization of the carboxyl group can introduce a readily ionizable moiety, significantly increasing the sensitivity of the MS detection. researchgate.net While "this compound" is already an ester, further derivatization is typically not performed on the ester itself. Instead, the focus is on the derivatization of the parent hexadecanoic acid to form a derivative that is amenable to sensitive LC-MS analysis.

Common derivatization approaches for fatty acids that could conceptually be applied prior to esterification to the chloromethyl ester or for related analytical purposes include:

Amidation: Reaction with amines to form amides. For instance, derivatization with picolylamine can introduce a basic nitrogen atom that is easily protonated in ESI positive ion mode. nsf.gov

Esterification with Tagged Alcohols: While the target is a chloromethyl ester, other ester derivatives are widely used for analysis. For example, dimethylaminoethyl (DMAE) esters introduce a tertiary amine group, enhancing ionization. nsf.gov

Charge-Tagging: Reagents that introduce a permanent positive charge, such as those forming quaternary ammonium (B1175870) derivatives like trimethylaminoethyl (TMAE) esters, can dramatically improve detection limits. nih.gov

A direct parallel can be drawn from the analysis of other halogenated fatty acid esters, such as 3-chloro-1,2-propanediol (B139630) (3-MCPD) esters. Research on these compounds has established effective LC-MS/MS methods for their direct detection and quantification in various matrices. nih.gov

Hypothetical LC-MS/MS Method for this compound:

Based on established methods for similar long-chain fatty acid esters and halogenated compounds, a hypothetical LC-MS/MS method for the analysis of "this compound" can be proposed.

| Parameter | Condition | Rationale |

| Chromatography | ||

| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides good retention and separation for long, nonpolar alkyl chains. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes protonation for positive ion mode ESI. |

| Mobile Phase B | Acetonitrile or Methanol (B129727) with 0.1% Formic Acid | Strong organic solvent to elute the nonpolar analyte. |

| Gradient | Start with a high percentage of A, ramping to a high percentage of B. | To ensure retention of the analyte on the column and subsequent sharp elution. |

| Flow Rate | 0.2-0.4 mL/min | Typical flow rate for analytical LC-MS applications. |

| Column Temperature | 40-50 °C | Elevated temperature can improve peak shape and reduce viscosity. |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode | ESI is suitable for polar and semi-polar compounds. The ester and chloro groups may facilitate protonation or adduct formation (e.g., [M+Na]⁺, [M+NH₄]⁺). |

| MS Mode | Tandem Mass Spectrometry (MS/MS) - Multiple Reaction Monitoring (MRM) | For high selectivity and sensitivity, specific precursor-to-product ion transitions would be monitored. |

| Precursor Ion | [M+H]⁺ or [M+Na]⁺ or [M+NH₄]⁺ | The choice of precursor ion would be determined experimentally based on which species gives the most stable and intense signal. |

| Product Ions | Fragmentation of the ester linkage or loss of HCl. | Characteristic fragment ions would need to be determined by infusion of a pure standard. For instance, loss of the chloromethyl group or cleavage at the ester bond would be expected fragmentation pathways. |

This table outlines a typical starting point for method development for the analysis of "this compound" via LC-MS/MS. Optimization of each parameter would be necessary to achieve the desired sensitivity, selectivity, and chromatographic performance.

X-Ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. For derivatives of "this compound," this method can provide precise information on bond lengths, bond angles, and intermolecular interactions, which govern the material's macroscopic properties.

However, obtaining single crystals of sufficient size and quality for X-ray diffraction analysis can be challenging for long-chain aliphatic compounds. The conformational flexibility of the alkyl chain often leads to polymorphism (the ability to exist in multiple crystal forms) or poorly ordered crystals. rsc.org

While no specific crystal structure for "this compound" appears to be publicly available in crystallographic databases, insights into its likely solid-state structure can be gleaned from studies on related long-chain molecules, such as other fatty acid esters and haloalkanes.

Expected Solid-State Packing:

Long-chain n-alkanes and their derivatives, including fatty acids and esters, typically crystallize in layered structures. rsc.org The molecules align themselves in parallel, forming lamellae. The packing within these layers is influenced by the terminal functional groups.

For "this compound," the crystal packing would be a balance between the van der Waals interactions of the long hexadecyl chains and the dipolar or other interactions involving the chloromethyl ester headgroup. The presence of the chlorine atom introduces a significant dipole moment and the potential for halogen bonding, which could influence the packing arrangement in the headgroup region of the crystal lattice.

A study on the co-crystallization of long-chain 1-bromoalkanes highlighted the difficulty in crystallizing such molecules alone but demonstrated that it is possible with the aid of a co-crystallizing agent. rsc.org This suggests that obtaining a crystal structure of "this compound" might require extensive screening of crystallization conditions or the use of a suitable molecular host.

Hypothetical Crystallographic Data:

Should a suitable crystal of a derivative be obtained, the X-ray diffraction experiment would yield key structural parameters. Based on the known structures of similar long-chain esters and haloalkanes, one might anticipate a monoclinic or triclinic crystal system.

| Crystallographic Parameter | Hypothetical Value Range | Significance |

| Crystal System | Monoclinic or Triclinic | Common for long-chain organic molecules with lower symmetry. |

| Space Group | e.g., P2₁/c or P-1 | These space groups are frequently observed for centrosymmetric and non-centrosymmetric packing of aliphatic chains. |

| a (Å) | 5 - 10 | Unit cell dimension. |

| b (Å) | 7 - 12 | Unit cell dimension. |

| c (Å) | > 40 | The long 'c' axis is characteristic of layered packing and is related to twice the extended molecular length. |

| α (°) | 90 or variable | Unit cell angle. |

| β (°) | 90 - 110 | Unit cell angle. |

| γ (°) | 90 or variable | Unit cell angle. |

This table presents a plausible, though entirely hypothetical, set of crystallographic parameters for a derivative of "this compound." The actual values would depend on the specific derivative and the precise packing arrangement adopted. The determination of these parameters through single-crystal X-ray diffraction would provide invaluable information on the solid-state conformation and intermolecular interactions of this compound.

Role As a Building Block in Complex Organic Synthesis

Precursor in the Construction of Functionalized Organic Frameworks

While direct and specific examples of the incorporation of hexadecanoic acid, chloromethyl ester into Metal-Organic Frameworks (MOFs) are not extensively documented in publicly available literature, the principles of MOF functionalization provide a strong basis for its potential utility. The general strategy of chloromethylation has been demonstrated as a viable pathway for the post-synthetic modification of MOFs, where the chloromethyl groups can then be substituted by a range of other functional moieties. This suggests a potential, though not yet explicitly reported, application for chloromethyl palmitate in introducing long alkyl chains to the surface or pores of MOFs, thereby modifying their surface properties, such as hydrophobicity.

The reactive nature of the chloromethyl group allows for the grafting of this compound onto existing polymer backbones. This process, known as polymer grafting, can significantly alter the properties of the original polymer by introducing long aliphatic side chains. mdpi.com For instance, techniques like free radical polymerization can be employed to attach such molecules to a variety of surfaces and polymer matrices. nih.gov This modification can impart increased hydrophobicity, alter solubility, and influence the thermal and mechanical properties of the resulting copolymer. While specific studies detailing the use of chloromethyl palmitate as a chain transfer agent are not prevalent, chain transfer reactions are a fundamental process in polymer chemistry for controlling molecular weight. nih.gov

The amphiphilic nature of this compound, with its polar chloromethyl head and nonpolar alkyl tail, makes it a candidate for the construction of supramolecular assemblies. mdpi.comkinampark.com Amphiphilic molecules are known to self-assemble in solution to form a variety of nanostructures, such as micelles and vesicles. rsc.orgnih.gov The long hexadecanoyl chain can drive the formation of these ordered structures through hydrophobic interactions in polar solvents. The chloromethyl group, located at the surface of such an assembly, would then be available for further chemical reactions, allowing for the functionalization of the supramolecular structure. This approach could be utilized to create functionalized nanoparticles or other complex, self-assembled systems. youtube.com

Strategic Reagent in Multi-Step Synthesis

The distinct reactivity of the two functional groups in this compound allows for its strategic use in multi-step synthetic sequences, where selective transformations are key.

The presence of both an ester and a chloromethyl group offers opportunities for selective reactions. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups at this position. For instance, long-chain fatty acids can be converted to their corresponding esters through reaction with alkyl chloroformates. nih.gov This highlights the reactivity of the acid chloride-like functionality. The ester linkage, on the other hand, can be cleaved under different conditions, such as hydrolysis. This differential reactivity allows for the selective modification of one part of the molecule while leaving the other intact, a crucial aspect of complex molecular synthesis. rsc.org

While detailed studies on the catalytic activity of this compound are limited, related chlorinated fatty acid esters have found application as secondary plasticizers in polymer formulations, indicating a role in controlling material properties. google.com The preparation of chlorinated fatty acid esters for such applications is a known industrial process. wipo.int In principle, the long alkyl chain could act as a phase-transfer agent in certain biphasic reactions, facilitating the transport of reactants between an aqueous and an organic phase, thereby influencing the reaction rate and outcome.

Enabling Novel Synthetic Pathways and Method Development

The unique combination of a long alkyl chain and a reactive chloromethyl group in a single molecule has the potential to enable the development of new synthetic methods. For example, the synthesis of long-chain fatty acid enol esters has been achieved through the O-acylation of an aromatic acetaldehyde (B116499) with a long-chain acyl chloride, demonstrating the utility of activated fatty acid derivatives in forming new carbon-oxygen bonds. nih.gov The development of synthetic routes to chloromethyl ketone derivatives of fatty acids has also been reported, showcasing the chemical manipulations possible with such structures. nih.gov These examples, while not directly involving this compound, illustrate the synthetic potential of related functionalized long-chain fatty acids.

Modular Synthesis Approaches

Modular synthesis is a strategy that involves the assembly of complex molecules from smaller, pre-synthesized building blocks or "modules." This approach offers significant advantages in terms of efficiency and flexibility, as different modules can be combined to generate a library of related compounds. This compound is an ideal module for such syntheses, providing a lipophilic tail that can be coupled with various other functional modules.

The reactivity of the chloromethyl group is key to its use in modular synthesis. It can be readily displaced by a variety of nucleophiles, allowing for the covalent attachment of the hexadecanoylmethyl group to other molecular scaffolds. For instance, in the synthesis of novel glycolipids, a sugar moiety (the hydrophilic module) can be functionalized with a nucleophilic group, which then reacts with this compound (the lipophilic module) to form the final glycolipid. This modular approach allows for the rapid generation of a variety of glycolipids by simply changing the sugar module.

Table 1: Representative Modular Reactions with this compound

| Nucleophilic Module (Nu-M) | Linkage Formed | Product Class |

| R-OH (Alcohol) | Ether | Alkoxymethyl Palmitate |

| R-SH (Thiol) | Thioether | Thiomethyl Palmitate |

| R-NH2 (Amine) | Secondary Amine | N-Alkylaminomethyl Palmitate |

| R-COOH (Carboxylic Acid) | Acylal | Acyloxymethyl Palmitate |

This modularity is particularly powerful in the context of combinatorial chemistry, where large libraries of compounds are synthesized for screening purposes, such as in drug discovery or materials science. By reacting this compound with a diverse set of nucleophilic modules in a parallel fashion, a library of novel lipid-like molecules can be efficiently constructed.

Divergent Synthesis of Hexadecanoic Acid Derivatives

Divergent synthesis is a powerful strategy in which a single, common intermediate is converted into a variety of structurally distinct products through different reaction pathways. This compound is an excellent starting point for the divergent synthesis of a wide range of hexadecanoic acid derivatives. The chloromethyl group serves as a branching point, allowing for the introduction of diverse functionalities.

A common approach involves the initial conversion of the chloromethyl group to a more versatile functional group. For example, displacement of the chloride with an azide (B81097) ion (N3-) yields an azidomethyl ester. This azide can then be transformed into an amine via reduction, or it can participate in "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. Each of these new intermediates can then be further elaborated to create distinct families of hexadecanoic acid derivatives.

Alternatively, the chloromethyl ester can be directly reacted with a series of different nucleophiles to generate a library of derivatives. This approach leverages the reliable reactivity of the chloromethyl group to ensure high-yielding conversions to a variety of products. For example, reaction with different amines would yield a series of N-substituted aminomethyl palmitates, while reaction with various thiols would produce a library of thioethers.

Table 2: Hypothetical Divergent Synthesis Scheme from this compound

| Reagent | Intermediate Functional Group | Resulting Derivative Class |

| Sodium Azide (NaN3) | Azide (-N3) | Azidomethyl Palmitate |

| Potassium Thioacetate (KSAc) | Thioacetate (-SAc) | Acetylthiomethyl Palmitate |

| Phthalimide Potassium Salt | Phthalimide | N-Phthalimidomethyl Palmitate |

| Sodium Iodide (NaI) | Iodide (-I) | Iodomethyl Palmitate |

Each of the intermediates in the table above can be a starting point for a new branch of derivatives. For instance, the iodomethyl palmitate is an even more reactive alkylating agent than the starting chloromethyl ester, and the phthalimidomethyl palmitate can be deprotected to reveal a primary amine. This divergent approach is highly efficient for creating molecular diversity from a single, readily available starting material. A study on the synthesis of various palmitic acid-based esters, although starting from palmitic acid itself, illustrates the principle of creating a diverse set of esters from a common precursor. researchgate.net This same principle can be applied with greater facility starting from the more reactive chloromethyl ester.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and geometry. acs.orgnih.govosti.gov Methods like Density Functional Theory (DFT) are powerful tools for this purpose, offering a balance between computational cost and accuracy. nih.govnih.gov

The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. mdpi.comresearchgate.net For a molecule like hexadecanoic acid, chloromethyl ester, which features a long, flexible palmitate chain, this process is particularly important for identifying the lowest-energy conformer.

The optimization would focus on the dihedral angles of the C-C bonds in the sixteen-carbon chain and the orientation of the chloromethyl ester group. The long alkyl chain is expected to adopt a low-energy, all-trans (anti-periplanar) conformation to minimize steric hindrance, similar to other fatty acid esters. nih.govnih.govindiana.edu The geometry of the ester group itself would be optimized to determine the most stable arrangement of the carbonyl and chloromethyl moieties. DFT methods, such as B3LYP with a suitable basis set like 6-31G*, are commonly used for such optimizations. nih.govmdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for a Long-Chain Ester (Note: This data is representative of a typical long-chain ester and not specific to this compound.)

| Parameter | Description | Typical Value |

|---|---|---|

| C-C Bond Length (Alkyl) | Length of a carbon-carbon single bond in the alkyl chain. | ~1.54 Å |

| C=O Bond Length | Length of the carbonyl double bond. | ~1.21 Å |

| C-O Bond Length (Ester) | Length of the single bond between the carbonyl carbon and the ester oxygen. | ~1.34 Å |

| O-CH2Cl Bond Angle | Angle around the ester oxygen. | ~116° |

| C-C-C-C Dihedral Angle | Torsional angle of the alkyl backbone in its most stable state. | ~180° (anti-periplanar) |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. fiveable.mewikipedia.orgslideshare.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the non-bonding p-orbitals of the carbonyl oxygen. ucsb.edu The LUMO, conversely, would likely be centered on the antibonding σ* orbital of the C-Cl bond. This distribution makes the carbonyl oxygen a potential site for electrophilic attack and the chloromethyl carbon a prime target for nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital (FMO) Data for a Simple Ester (Methyl Acetate) (Note: This data is for a simpler, related molecule to illustrate the principles of FMO analysis.)

| Orbital | Typical Energy (eV) | Primary Atomic Contribution |

|---|---|---|

| HOMO | -10.8 | Carbonyl Oxygen (p-orbital) |

| LUMO | 1.5 | Carbonyl Carbon (π*-orbital) |

| HOMO-LUMO Gap | 12.3 eV |

Source: Illustrative data based on known properties of simple esters. ucsb.eduresearchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to map out the energetic landscape of a chemical reaction, identifying intermediates and the high-energy transition states that connect them. sciforum.netresearchgate.net This is particularly useful for predicting the feasibility and kinetics of reactions involving this compound.

A key application of computational modeling is the determination of the activation energy (energy barrier) for a reaction. nih.govnih.gov For this compound, a probable reaction is the bimolecular nucleophilic substitution (SN2) at the chloromethyl carbon, where a nucleophile displaces the chloride ion. sciforum.netmdpi.comnih.gov

Using DFT calculations, the geometry of the transition state for this reaction can be optimized. A frequency calculation is then performed to confirm it is a true transition state (characterized by a single imaginary frequency). jmaterenvironsci.com The energy difference between this transition state and the reactants provides the activation energy barrier. A lower barrier indicates a faster reaction rate. nih.gov

Table 3: Illustrative Energy Barriers for an SN2 Reaction (Note: This data is based on a model SN2 reaction, such as CH₃Cl + OH⁻, and is not specific to this compound.)

| Reaction Step | System | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Attack | CH₃Cl + OH⁻ (in water) | ~20-25 |

| Leaving Group Departure | [HO···CH₃···Cl]⁻ → CH₃OH + Cl⁻ | Exothermic |

Source: Representative data from computational studies on SN2 reactions. nih.gov

A reaction coordinate is a one-dimensional parameter that represents the progress of a reaction from reactants to products. wikipedia.orgarxiv.orgresearchgate.net By calculating the energy of the system at various points along this coordinate, a reaction energy profile can be constructed. youtube.comyoutube.com This profile visually depicts reactants, products, intermediates, and transition states.

For a reaction like the hydrolysis of this compound, the reaction coordinate could be defined by the changing distances of the attacking nucleophile (e.g., a water molecule) to the carbon atom and the C-Cl bond length. researchgate.net Mapping this coordinate reveals the energy landscape of the entire process, providing a detailed mechanistic picture. arxiv.orgyoutube.com

Molecular Dynamics Simulations for Solvent Effects and Molecular Interactions

While quantum mechanics is excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a larger system, such as in a solvent or interacting with other molecules. nih.govacs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insight into their dynamic behavior over time. mdpi.com

For this compound, MD simulations could be used to study several phenomena:

Conformational Dynamics: How the long palmitate chain flexes and folds in different solvents. aps.orgresearchgate.netrsc.org

Molecular Aggregation: How multiple molecules of chloromethyl palmitate might interact with each other to form larger assemblies, such as micelles, in an aqueous environment. mdpi.com

MD simulations rely on force fields, such as AMBER or GAFF, which are sets of parameters that describe the potential energy of the system. nih.gov These simulations can predict macroscopic properties like density and viscosity and provide a molecular-level understanding of intermolecular interactions. nih.govcetjournal.it

Prediction of Structure-Reactivity Relationships and Selectivity

The reactivity of this compound is primarily dictated by two key functional groups: the long, saturated alkyl (hexadecyl) chain and the chloromethyl ester moiety. The long alkyl chain is largely non-polar and would primarily influence the molecule's solubility and steric properties. The core reactivity, however, resides in the chloromethyl ester group, -C(O)OCH₂Cl.

Electronic Effects and Reactivity

The chloromethyl group is known to possess a significant electron-withdrawing inductive effect due to the high electronegativity of the chlorine atom. This effect influences the electron density distribution across the ester functional group. Computational studies on related small molecules have characterized the electronic properties of chlorine and chloromethyl substituents, highlighting their ability to polarize adjacent bonds. acs.org In this compound, the electron-withdrawing nature of the chloromethyl group is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to a simple methyl or ethyl ester.

However, the primary site of reactivity for many reactions involving chloromethyl esters is the methylene (B1212753) carbon attached to the chlorine atom. This carbon is highly activated towards nucleophilic substitution reactions because chlorine is a good leaving group.

Selectivity in Nucleophilic Substitution

This compound can potentially undergo nucleophilic substitution at two main sites: the carbonyl carbon of the ester and the chloromethyl carbon. The selectivity of a given nucleophile for one site over the other would be governed by a combination of steric and electronic factors, as well as the reaction conditions.

Nucleophilic Acyl Substitution: Attack at the carbonyl carbon would lead to the cleavage of the acyl-oxygen bond and the formation of a new carboxylic acid derivative. This type of reaction is a fundamental process for esters. masterorganicchemistry.comlibretexts.org The rate of this reaction is enhanced by the electron-withdrawing chloromethyl group.

Nucleophilic Aliphatic Substitution (S\textsubscript{N}1 vs. S\textsubscript{N}2): Attack at the chloromethyl carbon would displace the chloride ion. This reaction can proceed through either an S\textsubscript{N}1 or S\textsubscript{N}2 mechanism.

An S\textsubscript{N}2 mechanism would involve a backside attack by the nucleophile in a single, concerted step, leading to an inversion of configuration if the carbon were chiral (which it is not in this case). masterorganicchemistry.compressbooks.pubyoutube.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. pressbooks.pub Given that the chloromethyl carbon is a primary carbon, the S\textsubscript{N}2 pathway is generally expected to be favorable due to minimal steric hindrance. masterorganicchemistry.compressbooks.pub

An S\textsubscript{N}1 mechanism would proceed through a two-step process involving the formation of a carbocation intermediate (an acyloxymethyl cation). masterorganicchemistry.comrsc.org This pathway is favored by weak nucleophiles, polar protic solvents that can stabilize the carbocation, and structural features that stabilize the carbocation itself. pressbooks.pubnih.gov The adjacent ester oxygen can stabilize the positive charge through resonance, which could make an S\textsubscript{N}1 pathway more accessible than for a simple alkyl chloride.

Theoretical comparisons of S\textsubscript{N}1 and S\textsubscript{N}2 reactions for alkyl chlorides have been extensively studied using molecular orbital calculations, confirming the influence of substrate structure and solvent on the preferred mechanism. rsc.orgnih.gov While no specific data exists for chloromethyl palmitate, the general principles suggest a competition between these pathways. The choice of nucleophile and solvent would be critical in directing the selectivity. For instance, a strong, soft nucleophile in an aprotic solvent would likely favor S\textsubscript{N}2 reaction at the chloromethyl carbon, whereas solvolysis in a polar protic solvent might favor an S\textsubscript{N}1 pathway. pressbooks.pubnih.gov

Predicted Reactivity Data

Due to the absence of specific computational studies on this compound in the public domain, a detailed data table with calculated parameters such as activation energies or QSAR descriptors cannot be provided at this time. However, based on general principles of organic reactivity, a qualitative prediction of its reactivity profile can be summarized.

| Reactive Site | Probable Reaction Type | Influencing Factors | Predicted Reactivity Level |

| Carbonyl Carbon | Nucleophilic Acyl Substitution | Electron-withdrawing chloromethyl group, strength of nucleophile | Moderate to High |

| Chloromethyl Carbon | Nucleophilic Aliphatic Substitution (S\textsubscript{N}2) | Primary carbon, good leaving group (Cl⁻), strong nucleophile | High |

| Chloromethyl Carbon | Nucleophilic Aliphatic Substitution (S\textsubscript{N}1) | Resonance stabilization of carbocation by ester oxygen, polar protic solvent | Moderate |

This table represents a qualitative prediction based on established chemical principles. Quantitative data would require dedicated computational studies employing methods such as Density Functional Theory (DFT) to model reaction pathways and determine energy barriers, or the development of Quantitative Structure-Activity Relationship (QSAR) models from experimental data on a series of related compounds. nih.gov

Environmental Considerations and Green Chemistry in Research Syntheses

Advancements in Sustainable Synthetic Routes for Hexadecanoic Acid, Chloromethyl Ester

Traditional synthesis of this compound often involves reactants and conditions that are not aligned with modern green chemistry principles. Research is now moving towards developing more environmentally benign alternatives.

A significant concern in the synthesis of chloromethyl esters is the potential formation of hazardous byproducts. For instance, older methods for producing related chloroalkyl ethers could generate highly carcinogenic substances like bis(chloromethyl) ether. orgsyn.org Modern synthetic strategies aim to circumvent these issues.

One approach is the use of highly selective catalysts that direct the reaction towards the desired product, minimizing side reactions. For example, the use of specific zinc(II) salts as catalysts in the synthesis of chloroalkyl ethers from acetals and acid halides has been shown to achieve near-quantitative yields with minimal catalyst loading (0.01 mol%). nih.govorganic-chemistry.org This high efficiency reduces the formation of impurities and byproducts. Furthermore, such methods can be designed so that any excess carcinogenic haloalkyl ether is destroyed during the workup phase, enhancing the safety and environmental profile of the process. nih.govorganic-chemistry.org

In the context of esterification, enzymatic catalysis presents a powerful tool for minimizing byproducts. Lipases, for instance, can catalyze the esterification of fatty acids with high selectivity under mild conditions, often in solvent-free systems or green solvents. nih.govcsic.es This avoids the use of harsh acidic or basic catalysts that can lead to unwanted side reactions and the generation of waste. While not yet specifically detailed for this compound, the application of lipase-catalyzed reactions for the synthesis of other long-chain fatty acid esters demonstrates the potential for a highly selective and byproduct-free route. nih.govfao.orgrsc.org

Another strategy involves the careful selection of starting materials and reaction pathways. For example, the synthesis of chloromethyl ethylene (B1197577) carbonate from CO2 and epichlorohydrin (B41342) using a Zr/ZIF-8 catalyst is a greener alternative for producing chlorinated compounds, as it utilizes carbon dioxide as a C1 feedstock. lsbu.ac.ukmdpi.commdpi.com While a different target molecule, this illustrates the type of innovative green chemistry approach that could be adapted for the synthesis of other chlorinated esters.

The table below summarizes different catalytic systems and their potential for minimizing hazardous byproducts in related ester and chloromethyl ether syntheses.

| Catalytic System | Target Product Analogue | Key Advantage in Byproduct Minimization |

| Zinc(II) salts | Chloromethyl methyl ether | Near-quantitative yield, destruction of excess haloalkyl ether in workup. nih.govorganic-chemistry.org |

| Immobilized Lipase (B570770) | Fatty acid sugar esters | High selectivity, mild reaction conditions, avoidance of harsh catalysts. nih.gov |

| Zr/ZIF-8 | Chloromethyl ethylene carbonate | Utilization of CO2, high selectivity towards the desired product. lsbu.ac.ukmdpi.commdpi.com |